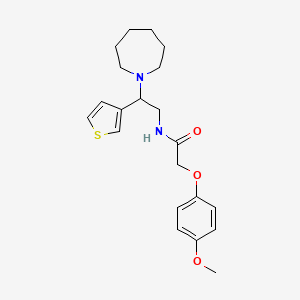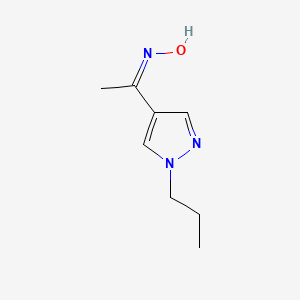
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane in lab experiments is its potential to exhibit multiple effects. It can be used to study the effects of anti-inflammatory, anti-tumor, and neuroprotective agents. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the study of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential use in the treatment of various diseases. Furthermore, the potential use of this compound as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives should be explored. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.
Métodos De Síntesis
There are several methods available for the synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One of the most commonly used methods involves the reaction of 1-propylpyrazole-4-carbaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the reaction of 1-propylpyrazole-4-carbaldehyde with different reagents such as hydroxylamine-O-sulfonic acid and hydroxylamine-O-sulfonic acid sodium salt.
Aplicaciones Científicas De Investigación
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, it has been studied for its potential use as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives.
Propiedades
IUPAC Name |
(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFNYVNCFJKNX-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)/C(=N\O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

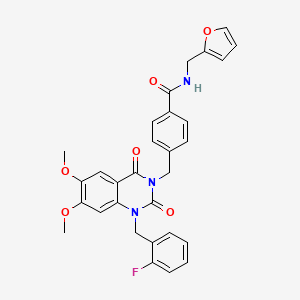
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
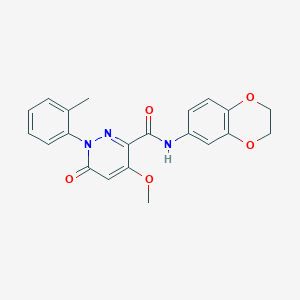

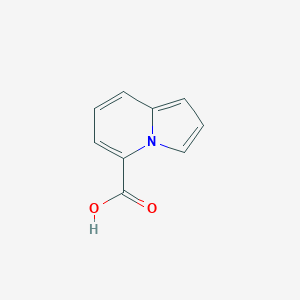
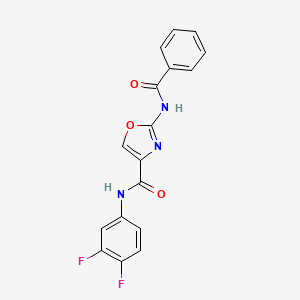
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
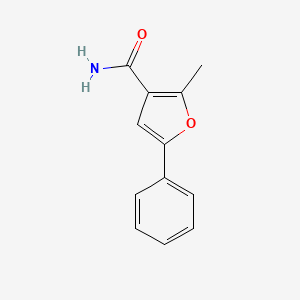
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
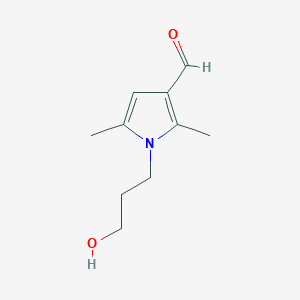
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
